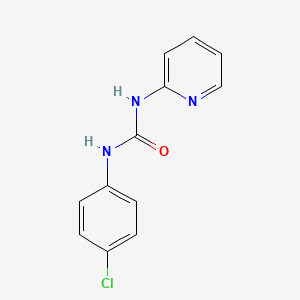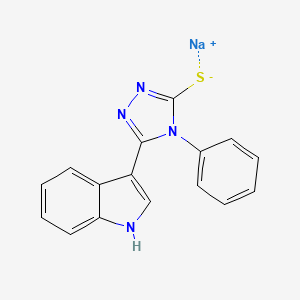![molecular formula C20H18N4O2 B2736404 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1424633-07-7](/img/structure/B2736404.png)
3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a synthetic organic compound known for its complex molecular structure and potential applications in various fields. The compound features a combination of benzofuran, pyrazole, and pyrrolidine moieties, which contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of 1-benzofuran-2-yl methyl pyrazole: This step can involve the reaction of benzofuran-2-yl derivatives with methylhydrazine under acidic or basic conditions.
Introduction of pyrrolidine-1-carbonyl group: This can be achieved through a condensation reaction with a pyrrolidine-1-carbonyl chloride or an anhydride under suitable conditions.
Formation of prop-2-enenitrile moiety: The final step involves the coupling of the pyrazole derivative with a suitable nitrile source, often using catalysts or reagents like palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale with optimized conditions to maximize yield and purity. This could involve:
Large-scale reactors: for the reaction steps.
Continuous flow techniques: to ensure efficient mixing and reaction kinetics.
Automated purification systems: like chromatography or crystallization to obtain high-purity final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and reduction: Due to the presence of benzofuran and pyrazole groups.
Substitution reactions: On the aromatic rings and nitrogen atoms.
Condensation and coupling reactions: Via the nitrile and carbonyl functional groups.
Common Reagents and Conditions
Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophilic agents (e.g., sodium methoxide) are frequently used. Reactions often require solvents like DMF, DMSO, or acetonitrile and catalysts such as palladium or copper complexes.
Major Products
The major products from these reactions can include oxidized derivatives , substituted benzofuran or pyrazole compounds , and various nitrile adducts depending on the reaction type and conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its interaction with biomolecules and potential use in biochemical assays.
Medicine: Explored for therapeutic potential, especially in the development of novel pharmaceuticals.
Industry: Utilized in the creation of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets like enzymes and receptors . It may participate in pathways by binding to specific sites on proteins, influencing biological activities. The pyrazole and benzofuran moieties can enhance binding affinity and specificity, making it an effective agent in certain biochemical processes.
Comparación Con Compuestos Similares
When compared with other compounds containing benzofuran or pyrazole groups, 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile stands out due to:
Enhanced stability: and bioavailability .
Greater specificity: in its interaction with molecular targets.
Versatility: in undergoing diverse chemical reactions.
List of Similar Compounds
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl derivatives
Benzofuran-pyrazole hybrid molecules
Nitrile-containing benzofuran compounds
Pyrrolidine-based pyrazoles
Propiedades
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-23-13-16(10-15(12-21)20(25)24-8-4-5-9-24)19(22-23)18-11-14-6-2-3-7-17(14)26-18/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPHWGWGSQPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2736321.png)


![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)

![(8'aS)-hexahydro-1'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]piperazine]](/img/structure/B2736335.png)
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)


![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)
![ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B2736341.png)


![(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine](/img/structure/B2736344.png)
